molecular formula C15H20ClN3O B2555302 2-(2-Chloropyridine-4-carbonyl)-8-methyl-2,8-diazaspiro[4.5]decane CAS No. 2094551-89-8

2-(2-Chloropyridine-4-carbonyl)-8-methyl-2,8-diazaspiro[4.5]decane

Cat. No.: B2555302
CAS No.: 2094551-89-8
M. Wt: 293.8
InChI Key: OHNPIQAISWOPTC-UHFFFAOYSA-N
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Description

2-(2-Chloropyridine-4-carbonyl)-8-methyl-2,8-diazaspiro[4.5]decane is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a chloro group at the 2-position and a carbonyl group at the 4-position, which is further connected to a spirocyclic amine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloropyridine-4-carbonyl)-8-methyl-2,8-diazaspiro[4.5]decane typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the reaction of 2-chloropyridine with a suitable carbonylating agent to introduce the carbonyl group at the 4-position. Subsequent steps may include the formation of the spirocyclic amine structure through cyclization reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the pyridine ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the carbonyl group.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of pyridine N-oxide derivatives.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of substituted pyridine derivatives.

Scientific Research Applications

This compound has found applications in various scientific fields, including chemistry, biology, medicine, and industry.

Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures. Biology: It can be used as a probe or inhibitor in biochemical studies to investigate enzyme activities and metabolic pathways. Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases. Industry: It can be utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism by which 2-(2-Chloropyridine-4-carbonyl)-8-methyl-2,8-diazaspiro[4.5]decane exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, modulating their activity and leading to desired biological outcomes. Detailed studies are required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

  • 2-(2-Chloropyridine-4-carbonyl)-2,8-diazaspiro[4.5]decane: Lacks the methyl group at the 8-position.

  • 2-(2-Chloropyridine-4-carbonyl)-8-ethyl-2,8-diazaspiro[4.5]decane: Contains an ethyl group instead of a methyl group at the 8-position.

Uniqueness: The presence of the methyl group at the 8-position in 2-(2-Chloropyridine-4-carbonyl)-8-methyl-2,8-diazaspiro[4.5]decane imparts unique steric and electronic properties, influencing its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(2-chloropyridin-4-yl)-(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O/c1-18-7-3-15(4-8-18)5-9-19(11-15)14(20)12-2-6-17-13(16)10-12/h2,6,10H,3-5,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNPIQAISWOPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CCN(C2)C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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